molecular formula C22H26O4 B1227558 Cannabinolic acid CAS No. 2808-39-1

Cannabinolic acid

Cat. No.: B1227558
CAS No.: 2808-39-1
M. Wt: 354.4 g/mol
InChI Key: KXKOBIRSQLNUPS-UHFFFAOYSA-N
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Description

Cannabinolic acid is a cannabinoid found in the Cannabis sativa plant. It is a non-psychoactive compound that is a precursor to cannabinol. This compound is formed through the oxidative degradation of tetrahydrothis compound. It is one of the many cannabinoids that have been studied for their potential therapeutic benefits.

Mechanism of Action

Target of Action

Cannabinolic acid (CBNA), a precursor to Cannabinol (CBN), primarily targets the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly present in immune system cells .

Mode of Action

CBNA is converted into its more active and potent form, CBN, through decarboxylation . CBN interacts with CB1 and CB2 receptors, triggering a series of molecular interactions that lead to various biological responses .

Biochemical Pathways

The biosynthesis of cannabinoids, including CBNA, involves several enzymatic and non-enzymatic processes It’s known that cbna is produced as a result of synthase reactions between the mother cannabinoid (cbga) and various enzymes present in the hemp plant .

Pharmacokinetics

The pharmacokinetics of cannabinoids like CBNA and its decarboxylated form, CBN, are complex and involve absorption, distribution, metabolism, and excretion . The elimination half-life of cannabinoids can range from 8.8 to 14.3 hours . More research is needed to fully understand the ADME properties of CBNA and their impact on bioavailability.

Result of Action

The activation of CB1 and CB2 receptors by CBN leads to biological responses in various systems of the body, including the brain, liver, reproductive system, immune system, cardiovascular system, musculoskeletal system, heart, and the gastrointestinal tract . Findings suggest that CBN may be beneficial as a relaxation and sleep aid, pain relief support, anti-bacterial agent, and help against various dermatologic and bone disorders .

Action Environment

The environment plays a significant role in the biosynthesis of cannabinoids like CBNA. Factors such as heat, light, and oxidation can influence the conversion of Δ9-THCA into CBNA . Additionally, the strain of the hemp plant and the specific environmental conditions it’s grown in can affect the production of cannabinoids . More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of CBNA and its derivatives.

Biochemical Analysis

Biochemical Properties

Cannabinolic acid is involved in various biochemical reactions within the cannabis plant. It is produced through the oxidative degradation of tetrahydrothis compound in the presence of oxygen or ultraviolet light . This compound interacts with several enzymes, including this compound synthase, which catalyzes its formation. Additionally, it can undergo decarboxylation to form cannabinol, a process that involves the loss of a carboxyl group .

Cellular Effects

This compound influences various cellular processes. It has been shown to interact with cannabinoid receptors CB1 and CB2, which are present in the central nervous system and immune system, respectively . Through these interactions, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the levels of neurotransmitters and cytokines, thereby influencing neuronal and immune cell functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cannabinoid receptors CB1 and CB2 . This binding can lead to the activation or inhibition of various signaling pathways, including those involving cyclic AMP and calcium ions. Additionally, this compound can modulate the activity of enzymes such as adenylate cyclase and phospholipase C, which play key roles in cellular signaling . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to heat, light, or oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cannabinoid receptor activity and gene expression . Its stability and activity can decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate immune and neuronal functions without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including alterations in liver enzyme levels and behavioral changes . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cannabis plant. It is synthesized from tetrahydrothis compound through oxidative degradation . This process involves the action of enzymes such as this compound synthase. Additionally, this compound can undergo decarboxylation to form cannabinol, which can further participate in various metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in lipid-rich tissues due to its lipophilic nature, affecting its localization and activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. It is primarily found in the endoplasmic reticulum and lipid droplets, where it can interact with enzymes involved in cannabinoid biosynthesis . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabinolic acid can be synthesized through the oxidation of tetrahydrothis compound. This process involves exposing tetrahydrothis compound to air or other oxidizing agents, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced by extracting tetrahydrothis compound from Cannabis sativa and then subjecting it to controlled oxidation processes. This method ensures a consistent and pure product suitable for further research and application.

Types of Reactions:

    Oxidation: this compound undergoes oxidation to form cannabinol.

    Decarboxylation: When heated, this compound can decarboxylate to form cannabinol.

Common Reagents and Conditions:

    Oxidizing Agents: Air, oxygen, or chemical oxidizers like potassium permanganate.

    Heat: Decarboxylation typically requires temperatures around 100-150°C.

Major Products:

    Cannabinol: The primary product formed from the oxidation and decarboxylation of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other cannabinoids.

    Biology: Investigated for its role in the plant’s defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the production of cannabinoid-based products and pharmaceuticals.

Comparison with Similar Compounds

    Tetrahydrocannabinolic acid: The precursor to tetrahydrocannabinol, a psychoactive cannabinoid.

    Cannabidiolic acid: A non-psychoactive cannabinoid with potential therapeutic benefits.

    Cannabigerolic acid: The precursor to several cannabinoids, including tetrahydrothis compound and cannabidiolic acid.

Uniqueness: this compound is unique in its formation through the oxidative degradation of tetrahydrothis compound

Properties

IUPAC Name

1-hydroxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9-12,23H,5-8H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKOBIRSQLNUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182356
Record name Cannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2808-39-1
Record name Cannabinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6,6,9-trimethyl-3-pentyl-benzo[c]chromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XY4HH9NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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